Rhodium(II) propionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

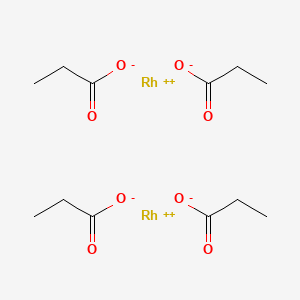

Rhodium(II) propionate is a coordination compound with the formula Rh₂(O₂CCH₂CH₃)₄ , where O₂CCH₂CH₃ represents the propionate ion. This dark green powder exhibits slight solubility in polar solvents, including water. It serves as a catalyst for the cyclopropanation of alkenes and is a well-studied example of a transition metal carboxylate complex .

Synthesis Analysis

This compound can be synthesized by heating hydrated rhodium(III) chloride in acetic acid (CH₃COOH) . The reaction proceeds as follows: [ \text{RhCl₃} \cdot 3H₂O + 4CH₃COOH \rightarrow \text{Rh₂(O₂CCH₂CH₃)₄} + 4HCl + 7H₂O ]

Molecular Structure Analysis

The structure of this compound features a pair of rhodium atoms, each with octahedral molecular geometry . Four acetate oxygen atoms, water, and a Rh–Rh bond (length: 2.39 Å) define this geometry. The water adduct is exchangeable, and other Lewis bases can bind to the axial positions .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including C–H amination reactions . It serves as a practical nitrene precursor, leading to the formation of oxazolidinones and chiral amines. The reaction proceeds via a concerted pathway involving Rh–nitrene species that undergo C–H insertion. Notably, the rate-limiting step is the C–H insertion process. Additionally, competitive by-product formation occurs due to an intermolecular reaction between the Rh–nitrene species and the N-mesyloxycarbamate anion .

科学的研究の応用

Interaction with Enzymes

- Inhibition of Enzymes : Rhodium(II) propionate has been shown to irreversibly inhibit enzymes that have essential sulfhydryl groups in or near their active site, suggesting its potential as a biochemical tool in enzyme-related studies (Howard, Spring, & Bear, 1976).

Antitumor Activity

- Effect on Ehrlich Tumor Cells : Studies have indicated that this compound can inhibit DNA synthesis in Ehrlich tumor cells, highlighting its potential in cancer research (장일무, 우원식, & Woo, 1976).

- Inhibition of DNA and RNA Synthesis : Research has found that this compound blocks not only DNA synthesis but also RNA synthesis, providing insights into its mechanism of action in antitumor activities (Erck et al., 1974).

Thermodynamic Properties

- Thermal Decomposition : The thermal decomposition characteristics of this compound have been analyzed, contributing to the understanding of its stability and behavior under various conditions (Kitchens & Bear, 1970).

Hydrophobicity and Biological Activity

- Correlation with Antitumor Activity : The solubility characteristics and hydrophobicity of this compound have been correlated with its antitumor activity and toxicity, providing insights into the relationship between chemical properties and biological activities (Howard et al., 1977).

Controlled Release Systems

- Drug Delivery : this compound has been incorporated into controlled release systems, such as hydroxyapatite matrices, for potential use in targeted chemotherapy (Burgos, Belchior, & Sinisterra, 2002).

Catalytic Applications

- Carbonylation Reactions : this compound has been studied for its selectivity in carbonylation reactions, particularly in the production of ethyl propionate (Scurrell & Hauberg, 1982).

Apoptosis Induction

- Effect on Leukemia Cells : Research on this compound has shown its ability to induce apoptosis in leukemia cell lines, suggesting its therapeutic potential (Kim, Barros, & Zyngier, 2002).

Radiation Potentiation

- Radiation-Induced Cell Killing : Studies have shown that this compound can potentiate radiation-induced killing of bacterial cells, offering potential applications in radiation therapy (Richmond, Farrell, & Mahtani, 1989).

作用機序

特性

| 31126-81-5 | |

分子式 |

C12H20O8Rh2 |

分子量 |

498.09 g/mol |

IUPAC名 |

propanoate;rhodium(2+) |

InChI |

InChI=1S/4C3H6O2.2Rh/c4*1-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4 |

InChIキー |

FPZUXFCJJLUGLA-UHFFFAOYSA-J |

SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |

正規SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |

製品の起源 |

United States |

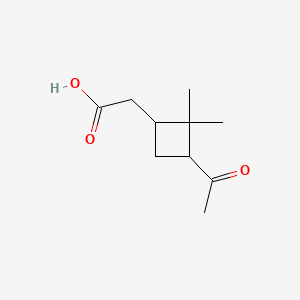

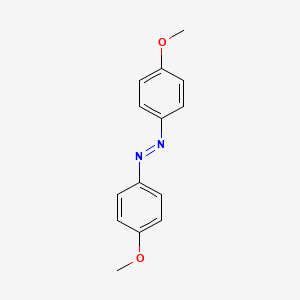

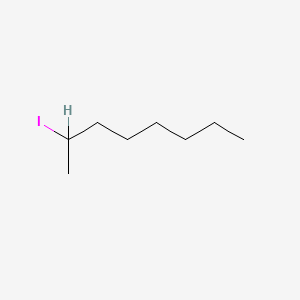

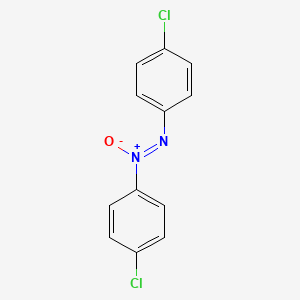

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

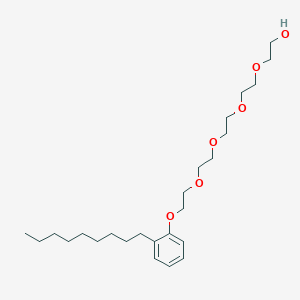

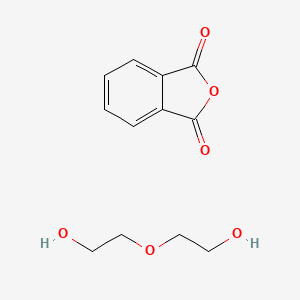

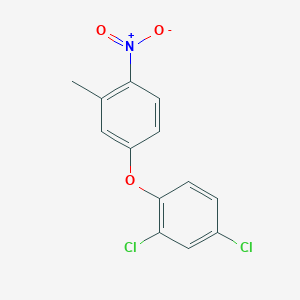

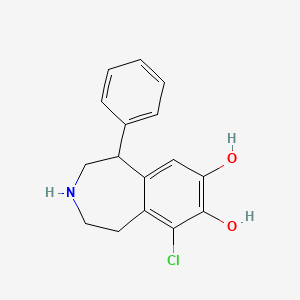

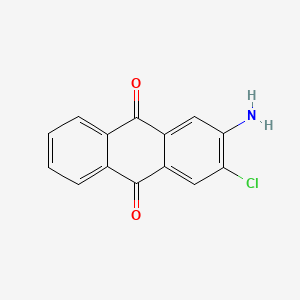

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。